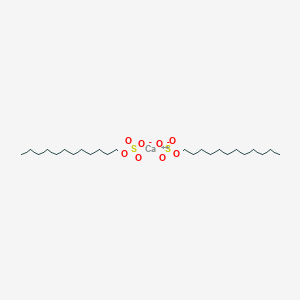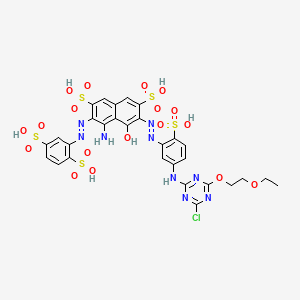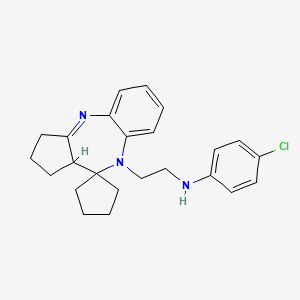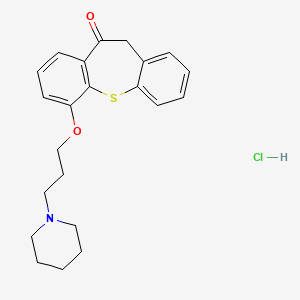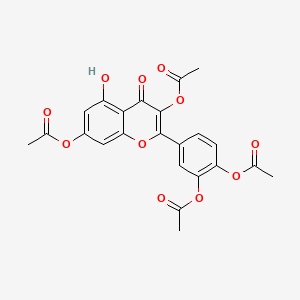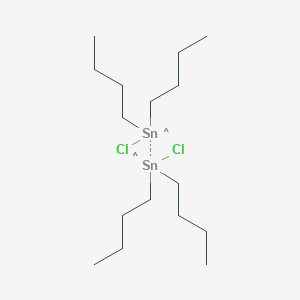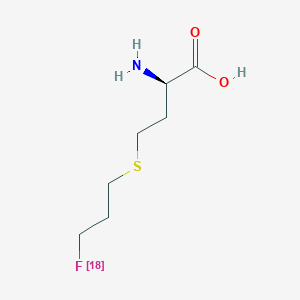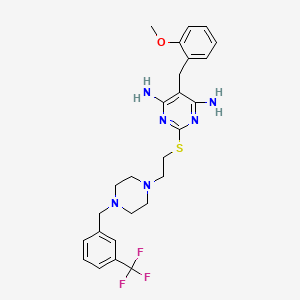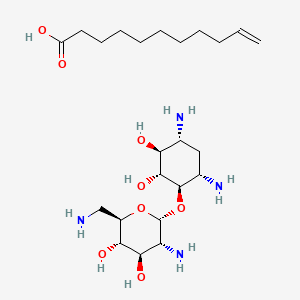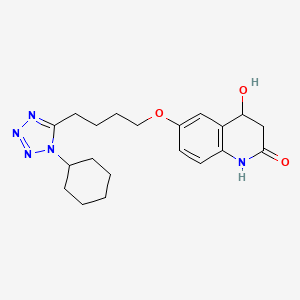
2-((Dimethylamino)methyl)-3-methyl-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Dimethylamino)methyl)-3-methyl-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride is a chemical compound with a unique structure that includes a dimethylamino group and a tetrahydropentalenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Dimethylamino)methyl)-3-methyl-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride typically involves the reaction of a suitable precursor with dimethylamine under controlled conditions. One common method involves the use of a cyclization reaction where the precursor undergoes a series of transformations to form the desired tetrahydropentalenone structure. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or nickel to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-((Dimethylamino)methyl)-3-methyl-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
2-((Dimethylamino)methyl)-3-methyl-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((Dimethylamino)methyl)-3-methyl-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A compound with similar dimethylamino functionality but different core structure.
2-Dimethylaminoethyl chloride hydrochloride: Another compound with a dimethylamino group, used as an intermediate in organic synthesis.
Uniqueness
2-((Dimethylamino)methyl)-3-methyl-3,4,5,6-tetrahydro-1(2H)-pentalenone hydrochloride is unique due to its tetrahydropentalenone core, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets that are not possible with other similar compounds .
Properties
CAS No. |
88364-06-1 |
|---|---|
Molecular Formula |
C12H20ClNO |
Molecular Weight |
229.74 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-3-methyl-3,4,5,6-tetrahydro-2H-pentalen-1-one;hydrochloride |
InChI |
InChI=1S/C12H19NO.ClH/c1-8-9-5-4-6-10(9)12(14)11(8)7-13(2)3;/h8,11H,4-7H2,1-3H3;1H |
InChI Key |
JWBPOZJBFCILTL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)C2=C1CCC2)CN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


